molecular formula C29H32ClN5O2 B1678541 Pyronaridine CAS No. 74847-35-1

Pyronaridine

カタログ番号 B1678541
CAS番号: 74847-35-1
分子量: 518 g/mol
InChIキー: DJUFPMUQJKWIJB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyronaridine is an antimalarial drug . It was first synthesized in 1970 and has been in clinical use in China since the 1980s . It is a component of the artemisinin combination therapy pyronaridine/artesunate . It has also been studied as a potential anticancer drug .


Synthesis Analysis

Environmentally responsible and cost-effective synthesis of Pyronaridine has been described . Two routes to the antimalarial drug Pyronaridine are described. The first is a linear sequence that includes a two-step, one-pot transformation in an aqueous surfactant medium, leading to an overall yield of 87%. Alternatively, a convergent route utilizes a telescoped three-step sequence involving an initial neat reaction, followed by two steps performed under aqueous micellar catalysis conditions affording Pyronaridine in 95% overall yield .


Molecular Structure Analysis

Pyronaridine is a benzonaphthyridine derivative . Its empirical formula is C29H32ClN5O2, yielding a molecular weight of 518 g/mol .


Chemical Reactions Analysis

Pyronaridine is a blood schizonticide, which exerts its antimalarial activity by interfering with the synthesis of the haemozoin pigment within the Plasmodium digestive vacuole .

科学的研究の応用

Malaria Treatment

Pyronaridine-artesunate, available as a tablet and paediatric granule formulations, is recommended in the 2022 update of the WHO Guidelines for the Treatment of Malaria. It is the newest artemisinin-based combination therapy (ACT) for both uncomplicated Plasmodium falciparum and Plasmodium vivax malaria. Pyronaridine interferes with the synthesis of the haemozoin pigment within the Plasmodium digestive vacuole, making it effective against blood-stage parasites .

Chloroquine-Resistant Malaria Regions

Pyronaridine is being adopted in regions where malaria treatment outcome is challenged by increasing chloroquine resistance. Its efficacy against chloroquine-resistant strains makes it a valuable option in these areas .

Pharmacokinetic Properties

Pyronaridine exhibits rapid oral absorption, large volumes of distribution, and low total body clearance, resulting in a long terminal apparent half-life. Its tendency to accumulate in blood cells contributes to its high blood-to-plasma distribution ratio. Differences in pharmacokinetic profiles have been observed between healthy volunteers and malaria-infected patients, suggesting a disease-related impact on PK properties .

Clinical Pharmacology

Despite its long history, there is limited knowledge of the clinical pharmacokinetics and pharmacodynamics of pyronaridine, especially in special populations such as children and pregnant women. Further research is needed to understand its use in these contexts .

Resistance Retardation

Studies indicate that resistance to pyronaridine emerges slowly. When used in combination with other anti-malarials (particularly artesunate), resistance development is further delayed .

Fixed Dose Combination Therapy

Pyronaridine has been developed as a fixed dose combination therapy (in a 3:1 ratio) with artesunate for the treatment of acute uncomplicated P. falciparum malaria and blood stage P. vivax malaria. This combination, known as Pyramax®, has received positive opinions from the European Medicines Agency .

将来の方向性

Pyronaridine-artesunate was recently strongly recommended in the 2022 update of the WHO Guidelines for the Treatment of Malaria, becoming the newest artemisinin-based combination therapy (ACT) for both uncomplicated Plasmodium falciparum and Plasmodium vivax malaria . The combination of pyronaridine and artesunate is being studied as a possible treatment for moderate to severe SARS-COV-2 .

特性

IUPAC Name

4-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]-2,6-bis(pyrrolidin-1-ylmethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32ClN5O2/c1-37-26-9-8-24-28(33-26)27(23-7-6-21(30)16-25(23)32-24)31-22-14-19(17-34-10-2-3-11-34)29(36)20(15-22)18-35-12-4-5-13-35/h6-9,14-16,36H,2-5,10-13,17-18H2,1H3,(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUFPMUQJKWIJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NC4=CC(=C(C(=C4)CN5CCCC5)O)CN6CCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60996354
Record name Pyronaridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60996354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyronaridine

CAS RN

74847-35-1
Record name Pyronaridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74847-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyronaridine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074847351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyronaridine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12975
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pyronaridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60996354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PYRONARIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TD3P7Q3SG6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Pyronaridine
Reactant of Route 2
Reactant of Route 2
Pyronaridine
Reactant of Route 3
Reactant of Route 3
Pyronaridine
Reactant of Route 4
Reactant of Route 4
Pyronaridine
Reactant of Route 5
Reactant of Route 5
Pyronaridine
Reactant of Route 6
Reactant of Route 6
Pyronaridine

Q & A

Q1: What is the primary mechanism of action for pyronaridine against malaria parasites?

A1: Pyronaridine exerts its antimalarial activity by accumulating in the parasite's digestive vacuole and interfering with the synthesis of hemozoin. [, ] Hemozoin formation is essential for the parasite's survival as it detoxifies heme, a byproduct of hemoglobin digestion. [, ] By disrupting this process, pyronaridine leads to the accumulation of toxic heme, ultimately killing the parasite.

Q2: Does pyronaridine exhibit any other mechanisms of action besides hemozoin inhibition?

A2: While hemozoin inhibition is the primary mechanism, research suggests pyronaridine might also inhibit the parasitic digestive system more broadly. [] Studies observed the accumulation of undigested endocytic vesicles within the parasite's food vacuoles after pyronaridine exposure, indicating potential interference with hemoglobin degradation beyond just hemozoin formation. []

Q3: How does pyronaridine affect the morphology of the malaria parasite?

A3: Pyronaridine induces distinct morphological changes in the parasite, particularly in the later stages of development (trophozoites and schizonts). [] The most notable alterations occur within the parasite's food vacuoles, where undigested endocytic vesicles accumulate due to the disruption of hemoglobin degradation. []

Q4: What is the molecular formula and weight of pyronaridine?

A4: Pyronaridine's molecular formula is C31H33ClN4O3, and its molecular weight is 549.07 g/mol.

Q5: Is there any information available on the spectroscopic data of pyronaridine?

A5: While the provided research papers do not explicitly detail spectroscopic data for pyronaridine, various studies utilized techniques like mass spectrometry (MS) to characterize the compound and its metabolites. [] Specifically, low-energy collision-induced dissociation (CID) ion trap mass spectrometry was employed to analyze the fragmentation patterns of pyronaridine and its metabolites. []

Q6: What is the stability of pyronaridine-coated plates and culture media used for in vitro sensitivity testing?

A6: Pyronaridine-coated plates remained stable for six months when stored at 4°C. Ampule-sealed liquid culture media demonstrated stability for two months at 4°C, while bottled lyophilized culture media remained stable for up to two years at the same temperature. []

Q7: Does pyronaridine exhibit any catalytic properties?

A7: Based on the provided research, pyronaridine's primary mode of action revolves around inhibiting a biological process (hemozoin formation) rather than exhibiting direct catalytic properties.

Q8: Have computational methods been utilized in research related to pyronaridine?

A8: Yes, computational chemistry played a role in identifying pyronaridine as a potential antiviral against Ebola and Marburg viruses. [, ] Machine learning models, trained on data from approved drugs, identified pyronaridine as a candidate with potential antiviral activity, which was later validated through in vitro and in vivo studies. [, ]

Q9: How do structural modifications to pyronaridine impact its antimalarial activity?

A9: Studies comparing pyronaridine to its analogs revealed that the nitrogen atom at position 1 and the pyrrolidinyl Mannich base side chains are crucial for its antimalarial activity. [] Replacing these structural elements significantly reduced the efficacy against various Plasmodium strains, highlighting their importance in pyronaridine's mechanism of action. []

Q10: What formulations of pyronaridine are available for clinical use?

A10: Pyronaridine-artesunate is clinically available in both tablet and pediatric granule formulations. [] These formulations were developed to ensure appropriate dosing and administration in various patient populations, including children and adults.

Q11: Is there information on SHE regulations specific to pyronaridine?

A11: While the provided research focuses on pyronaridine's efficacy and safety profile, information regarding specific SHE (Safety, Health, and Environment) regulations is not explicitly discussed.

Q12: How is pyronaridine absorbed and distributed within the body?

A12: Pyronaridine exhibits rapid absorption following oral administration and possesses a high blood-to-plasma distribution ratio, indicating significant accumulation in blood cells. [] This characteristic is believed to contribute to its long terminal half-life and efficacy against malaria parasites residing within red blood cells.

Q13: What is the elimination half-life of pyronaridine?

A13: The elimination half-life of pyronaridine is relatively long, ranging from 8 to 9 days in healthy volunteers and estimated to be around 19.8 hours in hamsters based on minimal physiologically-based pharmacokinetic (PBPK) modeling. [, ]

Q14: Does the presence of malaria infection affect the pharmacokinetics of pyronaridine?

A14: Yes, studies have observed differences in the pharmacokinetic profiles of pyronaridine between healthy individuals and malaria-infected patients. [] This suggests that the disease state itself may influence the absorption, distribution, metabolism, or excretion of pyronaridine.

Q15: Does pyronaridine interact with other drugs at a pharmacokinetic level?

A15: Yes, pyronaridine has been shown to interact with primaquine, increasing its maximum plasma concentration and total exposure. [] This interaction is similar to that observed with other antimalarials like chloroquine and piperaquine.

Q16: How effective is pyronaridine against different species of malaria parasites?

A17: Pyronaridine demonstrates efficacy against both Plasmodium falciparum and Plasmodium vivax, the two most common species causing malaria. [, ] In vitro studies using isolates from various geographical regions have consistently shown its potent activity against both species, including drug-resistant strains.

Q17: What is the efficacy of pyronaridine against chloroquine-resistant Plasmodium falciparum?

A18: Pyronaridine exhibits potent activity against chloroquine-resistant strains of Plasmodium falciparum, both in vitro and in vivo. [, , ] Clinical studies in areas with high chloroquine resistance have demonstrated its efficacy in treating uncomplicated falciparum malaria, highlighting its potential as an alternative to chloroquine.

Q18: What is the in vivo efficacy of pyronaridine-artesunate in treating uncomplicated falciparum malaria in children?

A19: In a phase III trial conducted in Gabon, a fixed-dose pyronaridine-artesunate combination demonstrated excellent efficacy in pediatric patients aged 2–14 years with uncomplicated falciparum malaria. [] The PCR-corrected cure rates at day 28 reached 100% across all dose levels tested, highlighting its potential as a suitable treatment option for this population. []

Q19: How does the efficacy of pyronaridine compare to other antimalarials in preclinical models?

A20: In a murine malaria model using luciferase-expressing parasites, pyronaridine exhibited superior single-dose pharmacodynamics compared to artesunate, chloroquine, and amodiaquine. [] It achieved a greater reduction in parasite burden within 48 hours and demonstrated complete cure at lower doses compared to the other antimalarials tested. []

Q20: Has pyronaridine shown any potential against other parasitic diseases like schistosomiasis?

A21: Yes, recent research suggests that pyronaridine might have potential as an antischistosomal agent. [] In vitro studies revealed its activity against larval stage schistosomula and adult worms. [] Furthermore, an observational pilot trial in Gabon indicated that the antimalarial drug combination pyronaridine-artesunate (Pyramax) reduced Schistosoma haematobium egg excretion, potentially leading to a cure in some children. []

Q21: Does pyronaridine exhibit cross-resistance with other antimalarial drugs?

A23: In vitro studies suggest a potential for cross-resistance between pyronaridine and other antimalarials like chloroquine, amodiaquine, and mefloquine. [, , , ] This cross-resistance is likely due to shared mechanisms of action or resistance involving drug efflux pumps.

Q22: Does pyronaridine exhibit cross-resistance with artemisinin derivatives?

A24: While there is some evidence of cross-resistance between pyronaridine and other antimalarials, it does not appear to exhibit cross-resistance with artemisinin derivatives. [, ] This makes the combination of pyronaridine with an artemisinin derivative, like artesunate, a promising strategy to combat drug resistance.

Q23: What are the common adverse effects associated with pyronaridine treatment?

A25: Pyronaridine is generally well-tolerated, with most adverse effects being mild and transient. [, ] The most frequently reported adverse events include gastrointestinal symptoms like nausea, vomiting, and abdominal pain.

Q24: Are there any concerns regarding pyronaridine's potential for hepatotoxicity?

A26: Some clinical trials have reported asymptomatic, transient elevations in liver enzymes (transaminases) in patients receiving pyronaridine-artesunate. [, ] While these elevations were mostly mild to moderate and resolved without intervention, they warrant further investigation and monitoring, particularly in patients with pre-existing liver conditions.

Q25: What did a real-world safety study on pyronaridine-artesunate in Africa reveal about its hepatic safety?

A27: A cohort event monitoring study conducted in five African countries assessed the real-world safety and tolerability of pyronaridine-artesunate. [] The study found no occurrences of clinically significant hepatotoxicity following pyronaridine-artesunate treatment, even in patients with elevated baseline liver enzymes, suggesting a favorable safety profile in real-world settings. []

Q26: What analytical techniques are commonly used to quantify pyronaridine and its metabolites in biological samples?

A30: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as mass spectrometry (MS), is commonly employed to quantify pyronaridine and its metabolites in biological matrices. [, ] These techniques provide the sensitivity and specificity required to accurately measure drug concentrations.

Q27: Is there information available on the environmental impact and degradation of pyronaridine?

A27: The provided research focuses on pyronaridine's pharmaceutical applications, with limited information on its environmental impact and degradation pathways.

Q28: What is known about the dissolution and solubility properties of pyronaridine?

A32: While the provided research does not explicitly address the dissolution rate of pyronaridine, its formulation as both plain and enteric-coated tablets suggests an understanding of its dissolution properties and potential strategies to optimize its absorption. []

Q29: Have the analytical methods used to quantify pyronaridine been validated?

A29: While the provided research does not elaborate on the specific validation parameters for pyronaridine quantification, analytical methods employed in drug development and clinical trials generally undergo rigorous validation to ensure accuracy, precision, and specificity.

Q30: Is there information available regarding pyronaridine's biocompatibility and biodegradability?

A38: While the provided research does not explicitly discuss pyronaridine's biodegradability, its metabolic conversion into various metabolites suggests at least partial degradation within biological systems. []

Q31: What are some alternative antimalarial drugs to pyronaridine?

A31: Several other antimalarial drugs are available, including artemisinin derivatives (e.g., artesunate, artemether), quinolines (e.g., chloroquine, mefloquine), antifolates (e.g., sulfadoxine-pyrimethamine), and atovaquone. The choice of antimalarial depends on factors such as the infecting Plasmodium species, drug resistance patterns in the area, and individual patient considerations.

Q32: Are there specific guidelines for the recycling and waste management of pyronaridine?

A32: The provided research focuses on the pharmaceutical aspects of pyronaridine, and information regarding specific recycling and waste management guidelines is not explicitly discussed. As a pharmaceutical product, pyronaridine disposal should follow local regulations and guidelines for pharmaceutical waste management to minimize environmental impact.

Q33: What research tools and resources are crucial for studying pyronaridine?

A33: Essential resources for pyronaridine research include in vitro culture systems for malaria parasites, animal models for in vivo efficacy and toxicity studies, and analytical techniques like HPLC-MS for quantifying drug concentrations.

Q34: When was pyronaridine first synthesized and used for treating malaria?

A42: Pyronaridine was first synthesized in China in 1971 and has been used clinically in the country for over 50 years. [, ] Its combination with artesunate (Pyramax) has gained recognition as an effective treatment for uncomplicated malaria, particularly in areas with chloroquine resistance.

Q35: Are there any potential applications of pyronaridine beyond malaria treatment?

A43: ** Recent research suggests that pyronaridine might hold potential for treating other diseases besides malaria. * Viral Infections: Computational studies and in vitro experiments identified pyronaridine as a potential antiviral agent against Ebola, Marburg, and SARS-CoV-2. [, ] * Schistosomiasis: Pyronaridine exhibited in vitro and in vivo activity against Schistosoma species, indicating potential as an antischistosomal drug. []* Cancer:** Studies have explored the potential anticancer properties of pyronaridine, particularly in non-small cell lung cancer (NSCLC) cells. [] Results suggest that it might induce apoptosis and inhibit tumor growth through various mechanisms.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。